molecular formula C17H14N4O4S2 B2457658 2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040665-29-9

2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2457658
CAS No.: 1040665-29-9
M. Wt: 402.44
InChI Key: LTXOKVLVILIIEY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a thieno[3,2-d]pyrimidin-4(3H)-one core, a 1,2,4-oxadiazole ring, and a dimethoxyphenyl group . These functional groups suggest that the compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The exact structure would need to be confirmed by techniques such as NMR and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its functional groups. For example, the thioxopyrimidine core might undergo reactions typical of sulfur-containing heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Typically, properties such as solubility, boiling point, and melting point would need to be determined experimentally .

Scientific Research Applications

Synthesis and Biological Activity

Thieno[3,2-d]pyrimidin-4(3H)-ones and their derivatives are synthesized through various chemical reactions, including one-pot multi-component reactions, microwave-assisted synthesis, and cyclocondensation processes. These compounds exhibit significant biological activities, such as antimicrobial, antiproliferative, and antioxidant activities. For example, derivatives containing the thieno[d]pyrimidine moiety have shown promising results against both gram-positive and gram-negative bacteria, as well as fungal strains, indicating their potential as antimicrobial agents (El Azab & Abdel-Hafez, 2015). Similarly, new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones synthesized via base-catalyzed reactions displayed antiproliferative activity against human breast cancer cell lines, suggesting their use in cancer research (Atapour-Mashhad et al., 2017).

Antioxidant Properties

The antioxidant properties of thieno[2,3-d]pyrimidine derivatives have been investigated, showing significant radical scavenging activities. Compounds with electron-donating and withdrawing groups have demonstrated enhanced activity, highlighting the importance of structural modifications in designing effective antioxidants (Kotaiah et al., 2012).

Antimicrobial and Anti-Proliferative Activities

Some derivatives, particularly those linked with 1,3,4-oxadiazole, exhibit both antimicrobial and anti-proliferative activities, targeting various bacterial strains and cancer cell lines. These findings underscore the dual therapeutic potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in treating infections and cancer (Al-Wahaibi et al., 2021).

Insecticidal and Antibacterial Potential

Research on pyrimidine linked heterocyclics synthesized via microwave irradiative cyclocondensation has revealed their insecticidal and antibacterial potential. This indicates a broader scope of application in agriculture and pharmaceuticals, offering new avenues for the development of pest control agents and antibacterial drugs (Deohate & Palaspagar, 2020).

Anti-Angiogenic and Vascular-Targeting Activities

Thieno[2,3-d]pyrimidin-4(3H)-ones with specific structural modifications have shown significant anti-angiogenic and vascular-targeting activities, suggesting their potential in developing anticancer drugs that inhibit tumor growth by targeting blood vessels (Gold et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound are not known from the available information. Typically, these would need to be assessed through toxicological studies .

Future Directions

The future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its potential applications in areas such as medicine or materials science .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones, which have been found to exhibit various types of pharmacological activity

Mode of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that they may interact with bacterial proteins or enzymes to inhibit their function.

Biochemical Pathways

Without specific target identification, it’s challenging to accurately summarize the affected biochemical pathways. Given the antimicrobial activity of similar compounds , it’s possible that this compound may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or DNA replication.

Pharmacokinetics

The compound is soluble in phosphate buffer, ph 71 (030 mM), and in ethanol , which suggests that it may have good bioavailability

Result of Action

Similar compounds have shown antimicrobial activity against pseudomonas aeruginosa , suggesting that this compound may also have antimicrobial effects.

Properties

IUPAC Name

2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S2/c1-23-9-3-4-10(12(7-9)24-2)15-19-13(25-21-15)8-27-17-18-11-5-6-26-14(11)16(22)20-17/h3-7H,8H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXOKVLVILIIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3)SC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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